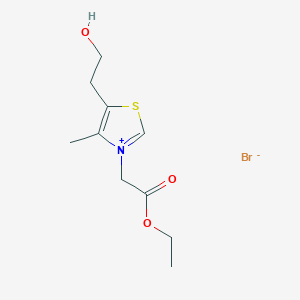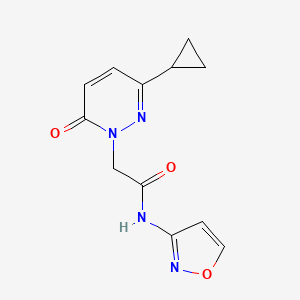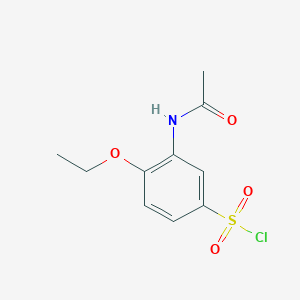![molecular formula C14H7Cl3N2OS2 B2981581 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 477568-80-2](/img/structure/B2981581.png)
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of thiophene . It has been found in the novel antithrombotic agent 5-Chloro-N-({(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)Phenyl]-1,3-Oxazolidin-5-Yl}Methyl)Thiophene-2-Carboxamide (Bay 59-7939), an oral, direct Factor Xa inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps including esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride . The final step involves a nucleophilic attack of the amines . The solvents for the reaction were selected in which both organic base as well as the compound is soluble .Scientific Research Applications
Anticancer Potential
The compound’s unique structure suggests potential as an anticancer agent . Researchers have investigated its effects on various cancer cell lines, including cervical carcinoma (HL-60), leukemia (HeLaS3 and CCRF–CEM), and promyelocytic leukemia. By targeting specific cellular pathways, it may inhibit cancer cell growth and proliferation .
Glycogen Phosphorylase Inhibition
A derivative of this compound has been explored as a brain-type glycogen phosphorylase inhibitor . Glycogen phosphorylase plays a crucial role in glucose metabolism, and inhibiting it could have implications for conditions like diabetes and neurodegenerative diseases. This research validates the compound’s potential as a therapeutic agent .
properties
IUPAC Name |
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-8(9(16)5-7)10-6-21-14(18-10)19-13(20)11-3-4-12(17)22-11/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYOWRIMBUPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B2981503.png)




![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)

